molecular formula C16H24O9S B8175755 D-Mannopyranoside, ethyl 1-thio-, tetraacetate

D-Mannopyranoside, ethyl 1-thio-, tetraacetate

Cat. No.: B8175755
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-WHWZVRATSA-N
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Description

D-Mannopyranoside, ethyl 1-thio-, tetraacetate: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranoside, ethyl 1-thio-, tetraacetate involves the protection of hydroxyl groups in mannopyranosides. One efficient method is the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. This method involves treating α-D-mannopyranosides with 0.12 equivalents of TsOH·H₂O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-α-D-mannopyranosides in 80-90% yields .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using similar protection and reaction conditions as in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: D-Mannopyranoside, ethyl 1-thio-, tetraacetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic substitution reactions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce alcohols.

Scientific Research Applications

D-Mannopyranoside, ethyl 1-thio-, tetraacetate is widely used in scientific research, particularly in glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of D-Mannopyranoside, ethyl 1-thio-, tetraacetate involves its interaction with glycan-related enzymes and proteins. It acts as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in the formation and breakdown of glycans .

Comparison with Similar Compounds

Uniqueness: D-Mannopyranoside, ethyl 1-thio-, tetraacetate is unique due to its specific structure and functional groups, which make it a valuable reagent in glycobiology research. Its ability to act as a substrate or inhibitor in glycan-related enzymatic reactions sets it apart from other similar compounds.

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-WHWZVRATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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